Cas no 1706447-94-0 (3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole)
3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole Chemical and Physical Properties
Names and Identifiers
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- 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole
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- Inchi: 1S/C9H6F2N4O2S/c10-7(11)8-12-9(14-13-8)18-6-3-1-5(2-4-6)15(16)17/h1-4,7H,(H,12,13,14)
- InChI Key: XELJCWKYRCWZAD-UHFFFAOYSA-N
- SMILES: N1C(SC2=CC=C([N+]([O-])=O)C=C2)=NC(C(F)F)=N1
3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508203-1g |
3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole |
1706447-94-0 | 97% | 1g |
$735 | 2022-09-29 |
3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole
3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole: A Comprehensive Overview
3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole is a highly specialized organic compound with the CAS registry number 1706447-94-0. This compound belongs to the class of triazoles, which are widely recognized for their versatile applications in various fields of chemistry. The structure of this compound is characterized by a central triazole ring system substituted with a difluoromethyl group at position 3 and a 4-nitrophenylsulfanyl group at position 5. These substituents confer unique chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole involves a series of carefully designed reactions that highlight the importance of functional group transformations. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. This approach not only improves efficiency but also aligns with the growing demand for sustainable chemical processes.
The structural features of this compound make it an attractive candidate for various applications. The presence of the triazole ring system is known to impart stability and reactivity, depending on the substituents attached. The difluoromethyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. On the other hand, the 4-nitrophenylsulfanyl group adds complexity to the molecule by introducing both electron-withdrawing and sulfur-based functionalities. These characteristics make 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole a promising candidate for use in drug discovery, material science, and agrochemicals.
In recent years, there has been significant interest in exploring the biological activity of triazole-containing compounds. Studies have shown that certain triazoles exhibit potent anti-tumor and anti-viral activities. Building on this foundation, researchers have investigated the biological properties of 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole. Preliminary results indicate that this compound demonstrates selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in anti-cancer drug development.
The electronic properties of this compound have also been studied using advanced computational methods. Density functional theory (DFT) calculations reveal that the molecule exhibits a unique electronic distribution due to the combined effects of its substituents. These insights are valuable for understanding its reactivity in different chemical environments and for designing novel compounds with tailored properties.
In terms of applications beyond biology, 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole has shown promise in material science. Its ability to form stable coordination complexes makes it a potential candidate for use in catalysis or as a building block for advanced materials. Additionally, its sulfur-based functionality could be exploited in the development of new polymer systems or as a component in electronic devices.
The environmental impact and safety profile of this compound are also areas of active research. Given its complex structure and functional groups, understanding its behavior in different environmental conditions is crucial for ensuring safe handling and disposal. Recent studies have focused on assessing its biodegradability and potential toxicity to aquatic organisms. These efforts aim to provide guidelines for responsible use and management of this compound in industrial settings.
In conclusion, 3-Difluoromethyl-5-(4-nitro-phenylsulfanyl)-4H-[1,2,4]triazole, with its unique structure and functional groups, represents a valuable addition to the arsenal of compounds available for chemical research and development. Its diverse applications span across drug discovery, material science
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